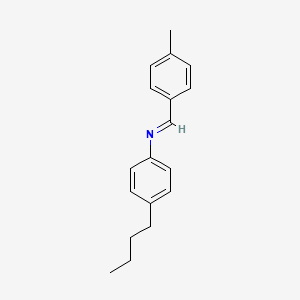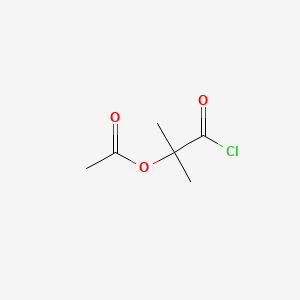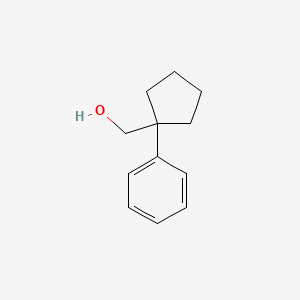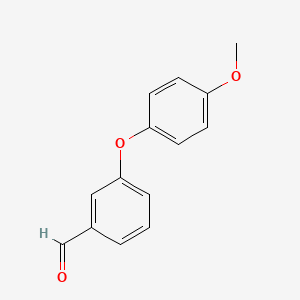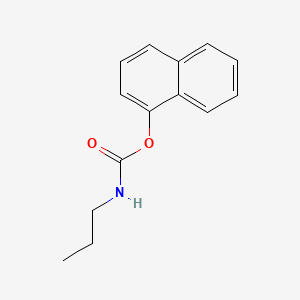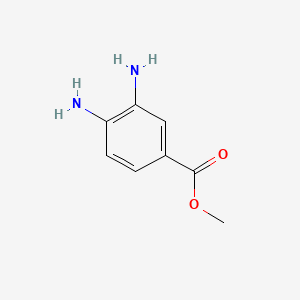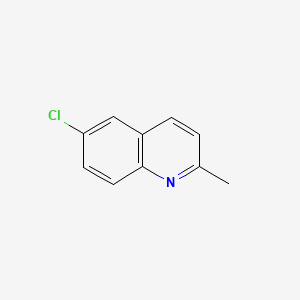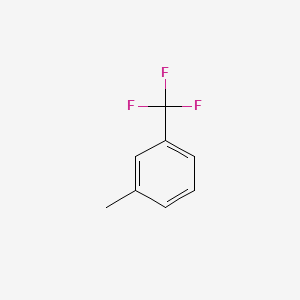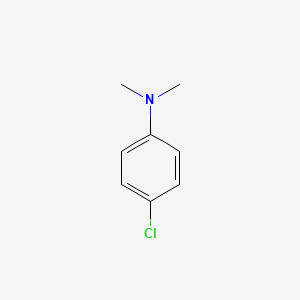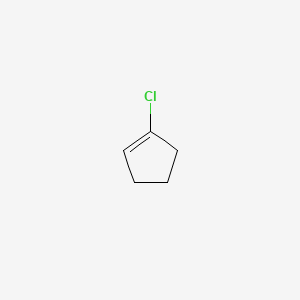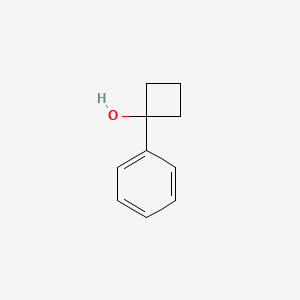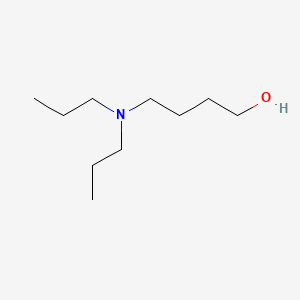
4-Di-N-Propylamino-1-Butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Di-N-Propylamino-1-Butanol is an organic compound with the molecular formula C10H23NO. It is a derivative of butanol, where the hydroxyl group is attached to the fourth carbon atom, and a dipropylamino group is attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
4-Di-N-Propylamino-1-Butanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-1-butanol with dipropylamine. The reaction typically occurs under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of 1-butanol, 4-dipropylamino- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product .
化学反应分析
Types of Reactions
4-Di-N-Propylamino-1-Butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or amines .
科学研究应用
4-Di-N-Propylamino-1-Butanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of various industrial products, including solvents and coatings.
作用机制
The mechanism of action of 1-butanol, 4-dipropylamino- involves its interaction with specific molecular targets. The dipropylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall effects .
相似化合物的比较
Similar Compounds
4-Amino-1-butanol: Similar in structure but with an amino group instead of a dipropylamino group.
6-Amino-1-hexanol: A longer-chain analog with an amino group.
5-Amino-1-pentanol: Another analog with an amino group and a different chain length.
Uniqueness
4-Di-N-Propylamino-1-Butanol is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
70289-17-7 |
|---|---|
分子式 |
C10H23NO |
分子量 |
173.3 g/mol |
IUPAC 名称 |
4-(dipropylamino)butan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-3-7-11(8-4-2)9-5-6-10-12/h12H,3-10H2,1-2H3 |
InChI 键 |
KYNWWRBJIBSVBX-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCCO |
规范 SMILES |
CCCN(CCC)CCCCO |
Key on ui other cas no. |
70289-17-7 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
